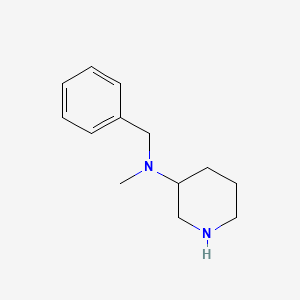

Benzyl-methyl-piperidin-3-yl-amine

Description

Significance of Substituted Piperidine (B6355638) Scaffolds in Contemporary Chemical Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. googleapis.com Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as aqueous solubility and the ability to cross biological membranes. Substituted piperidines, in particular, offer a three-dimensional framework that can be precisely functionalized to interact with biological targets with high specificity and affinity. google.com

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. Researchers have devised numerous strategies for their construction, including multicomponent reactions, alkene cyclization, and the modification of existing piperidine rings. quickcompany.in These methods allow for the creation of a diverse range of piperidine-containing compounds with a wide spectrum of biological activities. clinmedkaz.org The versatility of the piperidine scaffold has led to its incorporation into drugs across more than twenty pharmaceutical classes.

The following table summarizes various synthetic strategies employed for creating substituted piperidine scaffolds, reflecting the broad interest in this chemical class.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Multicomponent Reactions | Multiple starting materials react in a single step to form a complex product. | High efficiency and atom economy. | |

| Alkene Cyclization | An alkene-containing molecule undergoes an intramolecular reaction to form the piperidine ring. | Allows for the introduction of various substituents. | |

| Modification of Pyridines | The aromatic pyridine (B92270) ring is reduced (hydrogenated) to form a piperidine ring. | A common and often diastereoselective method. | google.com |

| Nucleophilic Addition | A nucleophile attacks a piperidine precursor, such as an enamine or imine. | Useful for creating 3-substituted piperidines. | quickcompany.in |

Overview of Advanced Research Trajectories for Benzyl-methyl-piperidin-3-yl-amine Analogues

Advanced research involving the core structure of this compound has largely concentrated on the synthesis of its stereoisomers and more complex analogues for pharmaceutical applications. A significant body of work, primarily documented in patents, reveals that specific stereoisomers of this compound are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, which is used to treat rheumatoid arthritis. googleapis.comquickcompany.in

The synthesis of these analogues often starts from readily available materials like 3-amino-4-methyl pyridine and proceeds through a series of steps to construct the substituted piperidine ring. googleapis.comquickcompany.in These synthetic routes underscore the importance of the this compound framework as a foundational element for building therapeutically relevant molecules.

One patented process for preparing an isomer of this compound involves the following key transformations: quickcompany.in

| Step | Transformation | Key Reagents/Intermediates | Reference |

| 1 | N-acylation of 3-Amino-4-methyl pyridine | 3-Amino-4-methyl pyridine | quickcompany.in |

| 2 | Quaternization using a benzyl (B1604629) halide | 3-Acetylamino-4-methyl pyridine, Benzyl halide | quickcompany.in |

| 3 | Partial reduction of the pyridinium (B92312) salt | Sodium borohydride | quickcompany.in |

| 4 | Hydrolysis to a piperidinone | 1-Benzyl-4-methylpiperidin-3-one | quickcompany.in |

| 5 | Reductive amination | Methanolic methylamine, Titanium(IV) isopropoxide | quickcompany.in |

| 6 | Resolution of isomers | Ditoluoyl (L) tartaric acid | quickcompany.in |

Further research has explored the structure-activity relationships of related 3,6-disubstituted piperidine analogues, particularly their interactions with monoamine transporters. google.comontosight.ai These studies demonstrate that modifications to the benzyl and amine substituents on the piperidine ring can significantly influence a compound's potency and selectivity for biological targets like the dopamine (B1211576) transporter (DAT). google.comontosight.ai For instance, the introduction of electron-withdrawing groups on the phenyl ring of the benzyl moiety was found to enhance activity at the DAT. google.comontosight.ai

The investigation into these analogues highlights a clear research trajectory: the use of the this compound scaffold as a template for designing and synthesizing novel compounds with specific pharmacological profiles. This research often involves the preparation of a series of related compounds to probe how structural changes affect biological activity, a cornerstone of medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFYPWKDRUVVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Benzyl Methyl Piperidin 3 Yl Amine

Analysis of Reaction Pathways and Regio/Stereoselectivity

The presence of multiple reactive sites in Benzyl-methyl-piperidin-3-yl-amine—the piperidine (B6355638) nitrogen, the exocyclic amine, the benzylic position, and various C-H bonds on the piperidine ring—gives rise to a complex array of potential reaction pathways. The regioselectivity (the preference for reaction at one site over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) of these reactions are influenced by steric hindrance, electronic effects, and the nature of the reagents and catalysts employed.

For instance, functionalization of the piperidine ring can be directed to different positions depending on the reaction conditions. While direct C-H functionalization of piperidines can be challenging, methods involving metal catalysis or photocatalysis have been developed to achieve regioselective modifications at the α- or β-positions relative to the ring nitrogen. chemrxiv.org The stereochemical outcome of reactions, particularly those involving the chiral center at the 3-position, is often guided by the existing stereochemistry of the starting material or through the use of chiral catalysts and auxiliaries to induce asymmetry. ru.nl

Oxidation Reactions of Piperidine and Benzyl (B1604629) Moieties

The oxidation of N-benzylpiperidine derivatives can proceed via several pathways, primarily targeting the benzylic C-H bond or the C-H bonds of the piperidine ring, particularly those alpha to the nitrogen atom. The regioselectivity of such oxidations is highly dependent on the oxidant and reaction conditions.

Oxidative C-H functionalization of N-alkyl piperidines can lead to the formation of iminium ions. acs.org For N-benzyl piperidine, there is a competition between oxidation at the endocyclic α-position and the exocyclic benzylic position. acs.org Studies on related N-benzylpiperidines have shown that it is possible to achieve selective functionalization. For example, photocatalytic methods have been developed for the regiodivergent α- and β-functionalization of saturated N-heterocycles. chemrxiv.org

Below is a table summarizing representative oxidation reactions on N-benzylpiperidine scaffolds, illustrating potential outcomes for this compound.

| Oxidant/Catalyst System | Substrate Moiety | Primary Product(s) | Observations |

| mCPBA | Tertiary Amine | N-oxide | Initial step for further functionalization. |

| Photocatalyst (e.g., Flavin-based) | Piperidine Ring | α-Hydroxylated or β-desaturated piperidine | Regioselectivity is dependent on the choice of base. chemrxiv.org |

| TEMPO+/NaClO2 | Piperidine Ring | 3-Alkoxyamino lactams | Mediated by an enamine intermediate. |

Nucleophilic Substitution Reactions Involving the Amine Functionality

The secondary amine at the 3-position of the piperidine ring is a key site for nucleophilic substitution reactions, such as alkylation and acylation. The reactivity of this amine is influenced by the steric and electronic environment created by the piperidine ring and the N-benzyl-N-methyl substituent.

N-alkylation of the exocyclic amine can be achieved using various alkylating agents in the presence of a base to neutralize the acid generated during the reaction. researchgate.net The choice of solvent and base can be crucial to prevent side reactions, such as quaternization of the tertiary piperidine nitrogen. researchgate.net

The following table presents common conditions for N-alkylation of secondary amines, which are applicable to the 3-amino group of the target molecule.

| Alkylating Agent | Base | Solvent | General Outcome |

| Alkyl Halide (e.g., R-Br, R-I) | K2CO3, Cs2CO3 | DMF, Acetonitrile | N-Alkylation of the secondary amine. researchgate.net |

| Aldehyde/Ketone + Reducing Agent | - | Methanol, Ethanol | Reductive amination leading to N-alkylation. nih.gov |

| Michael Acceptor | - | Various | Conjugate addition. |

Stereoselective transformations involving the 3-amino group are also of significant interest. The use of chiral auxiliaries or catalysts can control the stereochemical outcome of nucleophilic additions and substitutions, leading to the synthesis of enantiomerically pure derivatives. ru.nl

Reductive Cleavage of Benzyl-Heteroatom Bonds

The N-benzyl group is a common protecting group for amines due to its relative stability and the availability of reliable methods for its removal. Reductive cleavage, or debenzylation, of the benzyl-nitrogen bond in this compound would yield the corresponding N-methyl-piperidin-3-yl-amine.

The most common method for N-debenzylation is catalytic hydrogenolysis, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. taylors.edu.myresearchgate.net The reaction involves the cleavage of the C-N bond and the saturation of the resulting fragments with hydrogen. acsgcipr.org

Alternative methods for reductive debenzylation that avoid the use of gaseous hydrogen include catalytic transfer hydrogenolysis, which utilizes hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a catalyst. taylors.edu.my

The table below summarizes typical conditions for the reductive cleavage of N-benzyl groups.

| Reagents | Catalyst | Key Features |

| H2 gas | Pd/C, Pd(OH)2/C | Standard and efficient method. nih.gov |

| Ammonium Formate | Mg, Pd/C | Transfer hydrogenolysis, avoids gaseous H2. taylors.edu.my |

| Acetic Acid | Pd(OH)2/C, H2 | Acid can facilitate debenzylation. nih.gov |

The efficiency of these reactions can sometimes be affected by the substrate structure and the presence of other functional groups.

Mechanistic Insights into Complex Cyclization and Amination Reactions

The mechanistic underpinnings of many reactions involving piperidine derivatives often involve radical intermediates and electron transfer processes. Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic methodologies.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from one molecule to another. scripps.edu In the context of N-benzylpiperidines, HAT can be involved in C-H functionalization reactions. For example, a radical species can abstract a hydrogen atom from the piperidine ring or the benzylic position, generating a carbon-centered radical that can then undergo further reactions. researchgate.net

The regioselectivity of HAT is often governed by the relative stability of the resulting radical. In N-benzylpiperidines, the benzylic C-H bonds are generally weaker and more susceptible to abstraction, leading to the formation of a resonance-stabilized benzyl radical. However, intramolecular HAT processes, such as 1,5-HAT, can also occur, leading to functionalization at other positions of the piperidine ring. utexas.edu

Single Electron Transfer (SET) is another key mechanistic pathway in the chemistry of amines. In a SET process, an electron is transferred from one species to another, generating radical ions. The tertiary amine of the piperidine ring in this compound can act as an electron donor in the presence of a suitable oxidant or under photocatalytic conditions. sigmaaldrich.com

Oxidation of the amine via SET leads to the formation of an aminium radical cation. This reactive intermediate can then undergo various transformations, including C-H activation at the α-position to form an iminium ion, which can be trapped by nucleophiles. mdpi.com Photocatalytic methods often utilize SET pathways to achieve C-H functionalization of N-heterocycles under mild conditions. chemrxiv.org The interplay between SET and subsequent HAT processes can lead to complex and synthetically useful transformations. rsc.org

Derivatization Chemistry of this compound for Analytical and Synthetic Purposes

The chemical structure of this compound, featuring a secondary amine on the piperidine ring and a tertiary amine within the ring (the N-benzyl group), offers specific sites for derivatization. These targeted chemical modifications are instrumental for both enhancing its detectability in analytical assays and for creating new molecular entities with potentially altered or improved properties for synthetic applications.

For analytical purposes, derivatization is often employed to introduce a chromophore or a fluorophore into the molecule, thereby enabling or enhancing its detection by UV-Visible or fluorescence spectroscopy, respectively. This is particularly useful in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) where the parent compound may lack a strong UV-absorbing moiety. A common strategy for primary and secondary amines is acylation. For instance, derivatization with reagents like benzoyl chloride can introduce a benzoyl group, which is strongly UV-absorbing. google.comnih.gov This approach has been successfully used for the analysis of related aminopiperidine compounds. google.com

Another important analytical application of derivatization is in chiral separations, to resolve enantiomers. For chiral amines, derivatizing agents such as para-toluenesulfonyl chloride (p-TSC) can be used to form diastereomeric derivatives that can be separated on a non-chiral stationary phase. nih.gov This pre-column derivatization technique has proven effective for the enantiomeric purity determination of piperidin-3-amine. nih.gov

From a synthetic standpoint, the secondary amine of this compound is a key functional group for further molecular elaboration. It can readily undergo a variety of chemical transformations to yield a diverse range of derivatives.

Acylation Reactions: The secondary amine can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction forms an amide linkage and can be used to introduce a wide array of substituents. For example, reaction with different benzoic acid derivatives can be achieved using coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). unisi.it

Alkylation and Arylation Reactions: The nitrogen of the secondary amine can also be alkylated or arylated. For instance, N-alkylation can be achieved with alkyl halides. Furthermore, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form N-aryl derivatives.

Reductive Amination: While this compound itself is a product of reductive amination, its secondary amine can participate in further reductive amination reactions with aldehydes or ketones to yield tertiary amines. This allows for the introduction of a second N-alkyl or N-benzyl group.

The table below summarizes some potential derivatization reactions of this compound for synthetic purposes, based on established chemical principles and reactions of similar compounds.

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Acylation | Acid Chloride/Anhydride | Amide | Synthesis of bioactive compounds |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduction of pharmacophoric groups |

| Alkylation | Alkyl Halide | Tertiary Amine | Modification of physicochemical properties |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Further functionalization |

These derivatization strategies underscore the versatility of this compound as a scaffold in medicinal chemistry and organic synthesis, allowing for the systematic modification of its structure to explore structure-activity relationships and develop new chemical entities.

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are foundational to modern computational chemistry, providing the tools to predict and analyze a wide array of molecular properties. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a popular and reliable method for studying the structural and electronic properties of molecular systems. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines Hartree-Fock theory with DFT, offering a good balance between accuracy and computational cost for organic molecules. umt.edu.mynih.gov When paired with various basis sets, such as the Pople-style 6-31G or 6-311G series, B3LYP can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netumt.edu.my For a molecule like this compound, DFT calculations would be instrumental in determining its most stable conformation and understanding its electronic landscape. researchgate.net

Semi-empirical molecular orbital methods are simplified quantum mechanical approaches that use parameters derived from experimental data to speed up calculations. uni-muenchen.de These methods are based on the Hartree-Fock formalism but make several approximations, such as the Neglect of Diatomic Differential Overlap (NDDO), to reduce computational expense. uni-muenchen.deuomustansiriyah.edu.iq

Parameterization Method 3 (PM3) is a widely used semi-empirical method that is a reparameterization of the earlier Austin Model 1 (AM1). nih.govresearchgate.net It differs from AM1 in the values of its parameters, which are optimized to reproduce experimental data, particularly heats of formation. nih.govmpg.de While less accurate than DFT, PM3 is significantly faster, making it suitable for initial conformational searches or for studying very large molecular systems where DFT would be computationally prohibitive. uomustansiriyah.edu.iqnih.gov These methods have been widely employed for calculating molecular geometries, bond lengths, and orbital energies for various amine compounds. researchgate.net

A fundamental step in computational analysis is geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in a molecule. umt.edu.my This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial data on the molecule's three-dimensional structure, including precise bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net For this compound, this analysis would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the benzyl and methyl-amino substituents.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical but chemically plausible data for the optimized geometry of the molecule as would be determined by DFT calculations.

Electronic Structure and Reactivity Analysis

Beyond molecular geometry, computational methods provide deep insights into the distribution of electrons within a molecule, which governs its stability and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small gap suggests that the molecule is more reactive and polarizable. nih.gov Analysis of the HOMO-LUMO gap for this compound can thus predict its reactivity profile and potential for participating in chemical reactions. irjweb.comresearchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative Data) This table presents representative data for HOMO-LUMO analysis as would be derived from DFT calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, intramolecular interactions, and the stability of molecular systems. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewisc.edu

Table 3: NBO Second-Order Perturbation Analysis (Illustrative Data) This table shows representative donor-acceptor interactions and their stabilization energies (E(2)) that would be identified through NBO analysis.

Role of Benzyl Methyl Piperidin 3 Yl Amine As a Versatile Synthetic Building Block and Key Intermediate

Modular Synthesis of Complex Organic Molecules

The piperidine (B6355638) ring is a prevalent structural motif in numerous bioactive molecules and natural products, valued for its ability to confer favorable pharmacokinetic properties. Benzyl-methyl-piperidin-3-yl-amine serves as a quintessential modular building block in drug discovery. Its utility lies in its bifunctional nature: the piperidine nitrogen and the exocyclic amine can be selectively functionalized, allowing for its incorporation into larger molecules in a stepwise, controlled manner. This modular approach enables chemists to systematically build complex structures by coupling the piperidine unit with other synthons, facilitating the exploration of chemical space and the optimization of therapeutic agents. Its role as a fundamental component in the synthesis of advanced pharmaceutical ingredients highlights its importance in modular drug design. nbinno.com

Scaffold for Heterocyclic Compound Synthesis (e.g., Pyrrolopyrimidine Derivatives)

The compound is a crucial scaffold for the synthesis of various heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidine derivatives. smolecule.com These bicyclic heterocycles are core components of many kinase inhibitors. In a typical synthetic sequence, the secondary amine of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is reacted with a halogenated pyrrolopyrimidine, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. googleapis.com This nucleophilic substitution reaction joins the piperidine scaffold to the heterocyclic core, forming a new carbon-nitrogen bond. googleapis.commidas-pharma.comabydoscientific.comchemicalbook.com3wpharm.comchemical-suppliers.eu The resulting molecule, N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, combines the structural features of both precursors and serves as a direct forerunner to more advanced targets. smolecule.com

Precursor in Multi-Step Synthesis of Advanced Chemical Structures (e.g., Intermediate for Tofacitinib)

One of the most critical applications of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is its role as a key intermediate in the synthesis of Tofacitinib. nbinno.comgoogle.comgoogle.com Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. nbinno.comunl.pt The synthesis of Tofacitinib is a multi-step process where the precisely configured piperidine ring is essential for the drug's efficacy and safety. nbinno.comunl.pt

Coupling: (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine is first condensed with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form the core structure of the drug. googleapis.com

Debenzylation: The benzyl (B1604629) protecting group on the piperidine nitrogen is subsequently removed, often through catalytic hydrogenation. google.comquickcompany.in This step yields the free secondary amine on the piperidine ring.

Final Acylation: The exposed piperidine nitrogen is then acylated with a cyanoacetic acid derivative to complete the synthesis of the final Tofacitinib molecule. google.comunl.ptquickcompany.in

This synthetic route underscores the importance of this compound as a non-interchangeable precursor, where its specific stereochemistry is installed early and carried through to the final active pharmaceutical ingredient. nbinno.comacs.org

Table 1: Key Synthetic Steps for Tofacitinib Involving the Piperidine Intermediate

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1. Coupling | (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, 4-Chloropyrrolo[2,3-d]pyrimidine | Nucleophilic aromatic substitution | (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine googleapis.com |

| 2. Debenzylation | Intermediate from Step 1 | Removal of the benzyl protecting group | (3R,4R)-(4-methylpiperidin-3-yl)-N-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine google.com |

| 3. Acylation | Intermediate from Step 2, Ethyl cyanoacetate | Formation of the final amide linkage | Tofacitinib google.com |

Exploration of Structure-Activity Relationships (SAR) in Piperidine-Based Analogues

The piperidine scaffold is a valuable tool for medicinal chemists to probe structure-activity relationships (SAR). researchgate.net Its defined three-dimensional structure allows for the precise positioning of substituents, which can significantly influence how a molecule interacts with its biological target. nih.gov

SAR studies on piperidine-based compounds reveal that the type and position of substituents on the heterocyclic ring heavily dictate biological properties. researchgate.net Modifications to analogues of this compound can alter factors such as potency, selectivity, and pharmacokinetic profiles. For instance, in studies of piperidine-based monoamine transporter inhibitors, the stereochemistry of substituents at the 3 and 4 positions (cis vs. trans) dramatically affects selectivity for dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. nih.govresearchgate.net Similarly, altering the aromatic groups attached to the piperidine core can modulate binding affinity by changing hydrophobic or polar interactions within the target's binding pocket. rsc.org This highlights the piperidine ring as a flexible and tunable platform for optimizing molecular interactions.

Computational studies, such as molecular docking and molecular dynamics simulations, are used to analyze the binding modes of piperidine derivatives within the active sites of biological macromolecules. researchgate.net For piperidine-based ligands targeting sigma receptors, the protonated piperidine nitrogen typically forms a key ionic interaction, while attached aromatic moieties occupy hydrophobic pockets. rsc.org The specific arrangement of these groups, dictated by the piperidine core, ensures a precise fit. This type of analysis is crucial for understanding the molecular basis of a compound's activity and for the rational design of new, more potent, and selective therapeutic agents. rsc.org

Development of Enantiopure Intermediates for Downstream Chemical Synthesis

For pharmaceuticals like Tofacitinib, achieving high enantiomeric purity is critical, as different stereoisomers can have vastly different biological activities. The development of enantiopure (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is therefore a key focus of process chemistry.

Several strategies are employed to obtain the desired enantiomer:

Chiral Resolution: A common method involves the resolution of a racemic mixture of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine using a chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid. google.comquickcompany.in This forms diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: More advanced methods focus on asymmetric reduction of a pyridinium (B92312) precursor using chiral catalysts, such as those based on Ruthenium or Iridium, to directly yield an enantiomerically enriched product.

Purity Enhancement: Further purification steps can be employed to increase the optical purity of the intermediate. For example, isolating the compound as an acetate (B1210297) salt has been shown to significantly enhance chiral purity from approximately 95% to over 99.8%. google.com

These methods ensure that the final synthesis begins with a starting material of high optical purity, which is essential for the quality and safety of the resulting drug. nbinno.com

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Benzyl-methyl-piperidin-3-yl-amine in laboratory settings?

- Methodological Guidance : Use NIOSH-approved respirators (e.g., P95 filters or EU-standard ABEK-P2 cartridges) and impermeable gloves to prevent inhalation or dermal exposure. Avoid environmental release by ensuring waste is collected in sealed containers, not disposed of via drainage systems. Toxicity assessments classify it as a potential irritant, but carcinogenicity remains unconfirmed by IARC or OSHA . Conduct routine fume hood checks and maintain exposure logs.

Q. What synthetic routes are reported for this compound, and what intermediates are critical?

- Methodological Guidance : A six-step synthesis involves:

- N-acylation of 3-amino-4-methylpyridine (introducing acetyl groups).

- Quaternization with benzyl halide to form a pyridinium salt.

- Partial reduction using NaBH₄ in methanol/water to yield a piperidine intermediate.

- Hydrolysis under acidic conditions to generate 1-benzyl-4-methylpiperidin-3-one.

- Reductive amination with methylamine and Ti(OiPr)₄ catalyst in methanol.

- Resolution via ditoluoyl-(L)-tartaric acid to isolate enantiomers .

- Key Intermediates :

| Step | Intermediate | Purpose |

|---|---|---|

| b | Quaternized pyridinium salt | Facilitates ring reduction |

| d | 1-Benzyl-4-methylpiperidin-3-one | Ketone precursor for reductive amination |

Q. How can researchers confirm the structural identity of synthesized this compound?

- Methodological Guidance :

- Spectroscopy : Use ¹H/¹³C NMR to verify amine and piperidine ring protons (e.g., δ 2.5–3.5 ppm for N-CH₃ groups) .

- Mass Spectrometry : High-resolution MS (electron ionization) to confirm molecular ion peaks (e.g., [M+H]⁺) .

- X-ray Crystallography : Resolve stereochemistry using single-crystal analysis (e.g., R factor < 0.1) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be optimized using chiral resolving agents?

- Methodological Guidance :

- Chiral Acid Selection : Test ditoluoyl-(D/L)-tartaric acid in varying ratios (1:1 to 1:2) to maximize diastereomeric salt formation.

- Solvent Optimization : Compare polar aprotic (e.g., acetone) vs. protic (e.g., ethanol) solvents for crystallization efficiency.

- Monitoring : Use chiral HPLC (e.g., Chiralpak® AD-H column) to quantify enantiomeric excess (>98%) .

Q. How should conflicting toxicological data for this compound be resolved?

- Methodological Guidance :

- In Vitro Assays : Conduct Ames tests (TA98/TA100 strains) to assess mutagenicity .

- In Vivo Studies : Acute oral toxicity tests in rodents (OECD 423 guidelines) with histopathological analysis.

- Dose-Response Analysis : Use Hill equation modeling to establish NOAEL/LOAEL thresholds .

Q. What factors influence the reductive amination efficiency in synthesizing this compound?

- Methodological Guidance :

- Catalyst Loading : Optimize Ti(OiPr)₄ concentration (5–10 mol%) to balance reaction rate and byproduct formation.

- Solvent Effects : Compare methanol (polar protic) vs. THF (aprotic) for imine intermediate stability.

- Methylamine Stoichiometry : Use 2–3 equivalents to drive the reaction to completion .

Q. Which advanced analytical techniques are most effective for characterizing intermediates in this synthesis?

- Methodological Guidance :

- Technique Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.